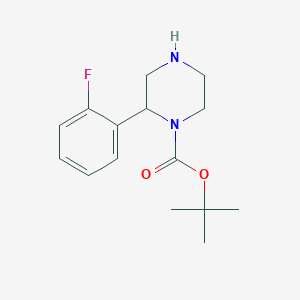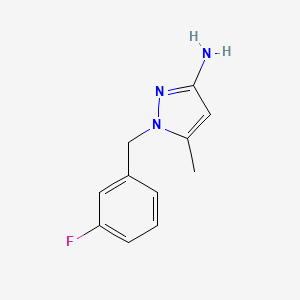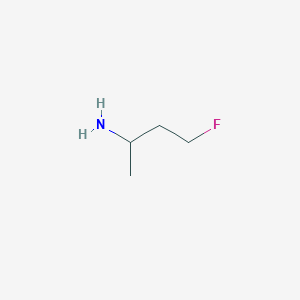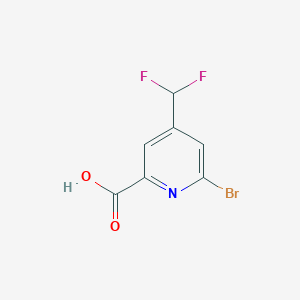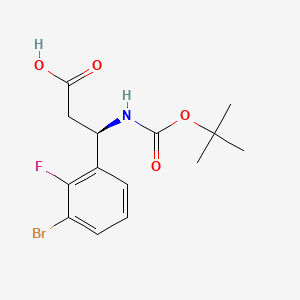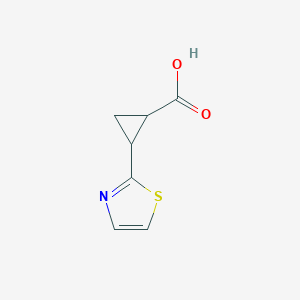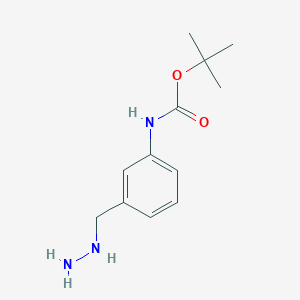![molecular formula C8H12I2N2 B13535573 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide CAS No. 2825012-48-2](/img/structure/B13535573.png)
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a valuable scaffold for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide typically involves multi-step reactions. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
科学的研究の応用
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for cancer therapy.
Industry: Utilized in the development of organic materials and natural products.
作用機序
The mechanism of action of 2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Known for its antibacterial and antifungal activities.
6H-pyrrolo[3,4-b]pyrazine: Exhibits antiviral and kinase inhibitory properties.
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Shares a similar structure but differs in its biological activity and applications.
Uniqueness
2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide is unique due to its specific substitution pattern and the resulting biological activities
特性
CAS番号 |
2825012-48-2 |
|---|---|
分子式 |
C8H12I2N2 |
分子量 |
390.00 g/mol |
IUPAC名 |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydroiodide |
InChI |
InChI=1S/C8H10N2.2HI/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H |
InChIキー |
WLLYAFUVEOOXDE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(CNC2)C=C1.I.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



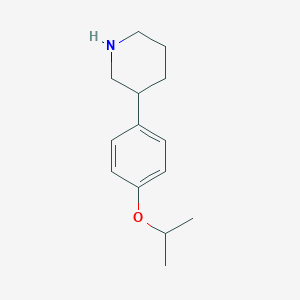

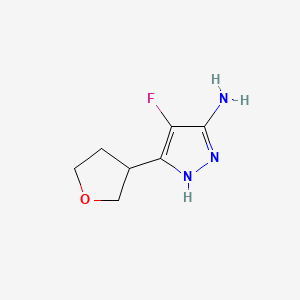
![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
